A2AR agonist-1 is an agonist of the adenosine A2A receptor and an inhibitor of equilibrative nucleoside transporter 1 (ENT1). A2AR agonist-1 also rescues motor performance and increases survival in a transgenic mouse model of Huntington’s disease.
A2AR-agonist-1
CAS No.: 41552-95-8
Cat. No.: VC0516505
Molecular Formula: C20H22N6O4
Molecular Weight: 410.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41552-95-8 |
---|---|
Molecular Formula | C20H22N6O4 |
Molecular Weight | 410.4 g/mol |
IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(1H-indol-3-yl)ethylamino]purin-9-yl]oxolane-3,4-diol |
Standard InChI | InChI=1S/C20H22N6O4/c27-8-14-16(28)17(29)20(30-14)26-10-25-15-18(23-9-24-19(15)26)21-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-29H,5-6,8H2,(H,21,23,24)/t14-,16-,17-,20-/m1/s1 |
Standard InChI Key | QGCNEMXXKWZPHR-WVSUBDOOSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Appearance | Solid powder |
Introduction
Chemical and Structural Profile of A2AR-Agonist-1
Molecular Characteristics
A2AR-agonist-1 belongs to the adenosine analogue family, featuring an indole-ethyl moiety conjugated to the adenosine backbone. Its IUPAC name, N-(2-(1H-Indol-3-yl)ethyl)adenosine, reflects this hybrid structure, which optimizes receptor binding through hydrophobic and hydrogen-bonding interactions. The compound’s CAS registry number (41552-95-8) and molecular formula (C<sub>20</sub>H<sub>22</sub>N<sub>6</sub>O<sub>4</sub>) confirm its identity as a derivative of adenosine modified at the N<sup>6</sup> position .
Structural Basis of Receptor Interaction
Crystallographic studies of A2AR agonists reveal conserved binding motifs. Like the prototypical agonist CGS21680, A2AR-agonist-1 likely engages residues Ser277<sup>7.42</sup> and His278<sup>7.43</sup> in the receptor’s orthosteric pocket, stabilizing the active conformation via hydrogen bonds with the ribose hydroxyl groups . The indole-ethyl extension may occupy a secondary hydrophobic pocket near transmembrane helices 5 and 6, enhancing selectivity over other adenosine receptor subtypes . This structural arrangement aligns with its sub-5 nM K<sub>i</sub> at A2AR, surpassing the affinity of CGS21680 (K<sub>i</sub> = 27 nM) .
Pharmacological Properties and Selectivity
Binding Affinity and Selectivity
A2AR-agonist-1’s dual activity at A2AR and ENT1 distinguishes it from classical agonists like NECA (non-selective) or Regadenoson (A2AR-selective). Comparative binding data across adenosine receptors highlight its superior A2AR affinity:
Receptor/Transporter | K<sub>i</sub> (nM) |
---|---|
A2AR | 4.39 |
ENT1 | 3.47 |
A1AR | >1,000 |
A3AR | >1,000 |
Data derived from in vitro radioligand assays .
This selectivity profile minimizes off-target effects at A1AR and A3AR, which are associated with cardiovascular and inflammatory side effects, respectively .
Functional Effects on Cellular Pathways
In TC28α2 chondrocytes, A2AR agonism elevates nuclear FoxO1/FoxO3 levels by 40–60%, triggering autophagy via upregulation of Gabarapl1 (+2.1-fold), Beclin-1 (+1.8-fold), and p62/SQSTM1 (+1.5-fold) . Concurrently, apoptosis markers like p53 and cleaved caspase-3 decrease by 35–50%, correlating with improved cell viability (15% increase in resazurin assays) . These effects mirror ENT1-mediated adenosine uptake potentiation, suggesting synergy between receptor and transporter modulation .
Mechanism of Action: Linking Autophagy and Survival
FoxO Transcription Factor Activation
A2AR-agonist-1 induces FoxO1/FoxO3 nuclear translocation within 15–30 minutes of exposure, a process dependent on A2AR-G<sub>s</sub> protein coupling . Phosphorylation of FoxO at Ser256 (inactivating) decreases by 55%, enabling DNA binding and transcription of pro-autophagy genes . This mechanism aligns with structural studies showing that A2AR agonists stabilize active receptor conformations, facilitating G<sub>s</sub>-mediated cAMP production and downstream kinase inhibition .
Autophagic Flux Enhancement
Treatment with 1 µM A2AR-agonist-1 increases autophagosome-lysosome fusion rates by 70%, as evidenced by hydroxychloroquine (HCQ)-induced p62 accumulation . Lysosomal protease activity rises 2.3-fold, confirming enhanced degradative capacity. These effects are reversible by the A2AR antagonist ZM241385, affirming receptor specificity .
Therapeutic Implications and Preclinical Evidence
Neuroprotection
By augmenting autophagy, A2AR-agonist-1 clears protein aggregates like α-synuclein and tau in neuronal models, reducing oxidative stress by 40% . ENT1 co-activation may amplify extracellular adenosine levels, further suppressing neuroinflammation via A2AR-mediated IL-10 induction .
Osteoarthritis (OA) Management
In murine OA models, liposomal A2AR-agonist-1 reduces chondrocyte apoptosis by 60% (TUNEL assay) and halts cartilage degradation . Synovial fluid analysis shows a 30% decline in MMP-13 and ADAMTS-5, enzymes driving extracellular matrix breakdown . These findings position it as a disease-modifying OA drug candidate.
Comparative Analysis with Other A2AR Agonists
Potency and Selectivity
A2AR-agonist-1’s A2AR K<sub>i</sub> (4.39 nM) exceeds that of CGS21680 (27 nM) and Regadenoson (290 nM) . Unlike NECA, which binds A1AR/A3AR with nanomolar affinity, it avoids off-target activation at these receptors .
Pharmacokinetic Advantages
The indole-ethyl group enhances metabolic stability, conferring a plasma half-life of 2.3 hours in rodents versus 0.8 hours for CGS21680 . ENT1 inhibition may prolong tissue adenosine levels, potentiating anti-inflammatory effects without requiring continuous dosing .
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